(2-((3-Ethyloxetan-3-yl)methoxy)ethyl)silanetriol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-((3-Ethyloxetan-3-yl)methoxy)ethyl)silanetriol is a chemical compound with the molecular formula C8H18O5Si It is a silanetriol derivative, which means it contains a silicon atom bonded to three hydroxyl groups and an organic moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-((3-Ethyloxetan-3-yl)methoxy)ethyl)silanetriol typically involves the reaction of 3-ethyloxetane with a silane compound under controlled conditions. The reaction is carried out in the presence of a catalyst, often a metal catalyst, to facilitate the formation of the silanetriol structure. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated control mechanisms ensures consistent quality and efficiency. The industrial process also includes purification steps to remove any impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
(2-((3-Ethyloxetan-3-yl)methoxy)ethyl)silanetriol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and other oxidized derivatives.
Reduction: Reduction reactions can convert the silanetriol to silanes or other reduced forms.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include silanols, silanes, and various substituted derivatives. These products have different chemical and physical properties, making them useful in various applications .
Wissenschaftliche Forschungsanwendungen
(2-((3-Ethyloxetan-3-yl)methoxy)ethyl)silanetriol has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other silicon-containing compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Wirkmechanismus
The mechanism of action of (2-((3-Ethyloxetan-3-yl)methoxy)ethyl)silanetriol involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form strong bonds with other elements, leading to the formation of stable complexes. These interactions can influence the compound’s reactivity and its effects on biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-((3-Methyloxetan-3-yl)methoxy)ethyl)silanetriol
- (2-((3-Phenyloxetan-3-yl)methoxy)ethyl)silanetriol
- (2-((3-Butyloxetan-3-yl)methoxy)ethyl)silanetriol
Uniqueness
(2-((3-Ethyloxetan-3-yl)methoxy)ethyl)silanetriol is unique due to the presence of the ethyloxetane moiety, which imparts specific chemical and physical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
486397-63-1 |
---|---|
Molekularformel |
C8H18O5Si |
Molekulargewicht |
222.31 g/mol |
IUPAC-Name |
2-[(3-ethyloxetan-3-yl)methoxy]ethyl-trihydroxysilane |
InChI |
InChI=1S/C8H18O5Si/c1-2-8(6-13-7-8)5-12-3-4-14(9,10)11/h9-11H,2-7H2,1H3 |
InChI-Schlüssel |
ZOGDPDXWPHOQTN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COC1)COCC[Si](O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.